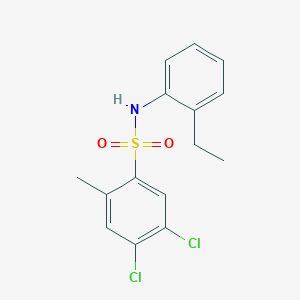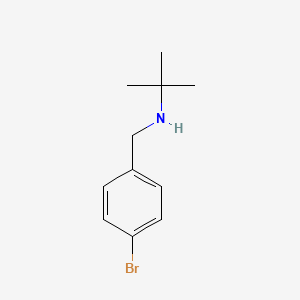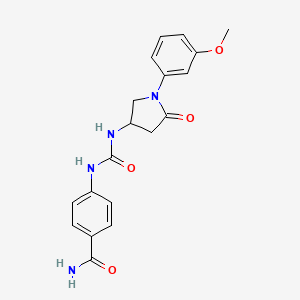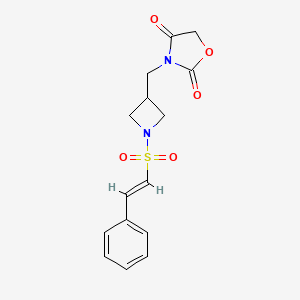
4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one, also known as BRIM, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. BRIM is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has a molecular formula of C17H14BrClN2O and a molecular weight of 372.66 g/mol.
Mecanismo De Acción
The mechanism of action of 4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one is not fully understood, but it is believed to act as a modulator of various biological pathways. This compound has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammatory and cancer pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. In vitro and in vivo studies have demonstrated that this compound can suppress the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one has several advantages for use in laboratory experiments, including its ease of synthesis and availability. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one, including:
1. Further investigation of its anti-cancer properties and potential use as a cancer therapy.
2. Study of its anti-inflammatory properties and potential use as an anti-inflammatory agent.
3. Development of new synthetic methods for the preparation of this compound and its derivatives.
4. Investigation of its potential use as a building block for the synthesis of new materials with specific properties.
5. Study of its potential as a catalyst for various chemical reactions.
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapies for cancer and inflammation, as well as new materials with specific properties.
Métodos De Síntesis
4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one can be synthesized using various methods, including the reaction of 4-bromoaniline with 3-chloro-4-methylbenzaldehyde in the presence of a base and a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the imidazolone ring.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with specific properties. In catalysis, this compound has been investigated for its potential as a catalyst for various chemical reactions.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-3-(3-chloro-4-methylphenyl)-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O/c1-10-2-7-13(8-14(10)18)20-9-15(19-16(20)21)11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQGQWAKMVDAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(NC2=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methylbenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2611570.png)
![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611572.png)


![8-fluoro-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2611577.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2611579.png)



![6-Hydroxy-2-{[4-(methylethyl)phenyl]methylene}-7-[(4-methylpiperazinyl)methyl] benzo[b]furan-3-one](/img/structure/B2611585.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2611589.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide](/img/structure/B2611590.png)
![7-(Chloromethyl)benzo[b]thiophene](/img/structure/B2611592.png)